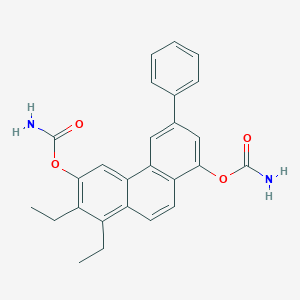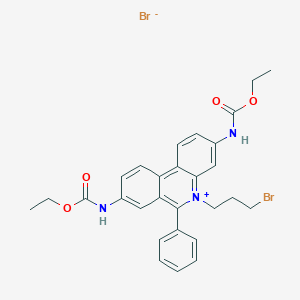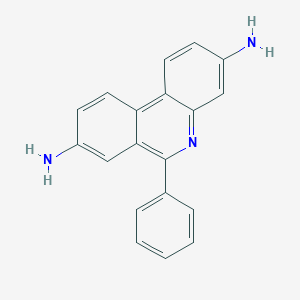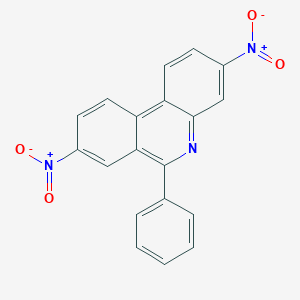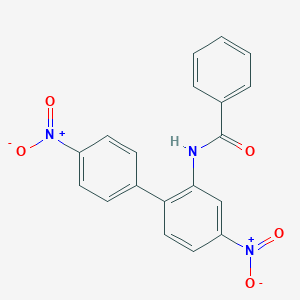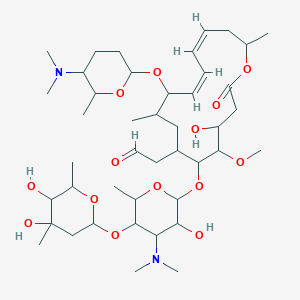
Spiramycin
Descripción general
Descripción
Spiramycin is a macrolide antibiotic and antiparasitic agent discovered in 1952 as a product of the bacterium Streptomyces ambofaciens. It is primarily used to treat various bacterial infections, including those caused by Toxoplasma gondii and Cryptosporidium. This compound is known for its activity against Gram-positive cocci and rods, Gram-negative cocci, and certain other pathogens .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
Spiramycin, a 16-membered macrolide, primarily targets bacterial 50S ribosomal subunits . This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates . It has activity against Gram-positive cocci and rods, Gram-negative cocci, Legionellae, mycoplasmas, chlamydiae, some types of spirochetes, Toxoplasma gondii, and Cryptosporidium .
Mode of Action
This compound inhibits translocation by binding to bacterial 50S ribosomal subunits with an apparent 1:1 stoichiometry . This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates . The primary mechanism of action is done by stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation .
Biochemical Pathways
The biochemical pathways affected by this compound involve protein synthesis in the bacterial cell. By binding to the 50S ribosomal subunits, this compound inhibits the translocation process, thereby disrupting protein synthesis .
Pharmacokinetics
The absolute bioavailability of oral this compound is generally within the range of 30 to 40% . After a 1g oral dose, the maximum serum drug concentration was found to be within the range 0.4 to 1.4 mg/L . This compound is less metabolized than some of the other macrolides . The renal excretion of this compound is low, with 4 to 20% of the dose being excreted by this route . High concentrations of this compound are achieved in bile, which is an important route of elimination . The serum elimination half-life of this compound is between 6.2 and 7.7 hours .
Result of Action
The result of this compound’s action is the inhibition of protein synthesis in the bacterial cell during translocation . This leads to stunted cell growth and eventually the death of the bacteria . Resistance to this compound can develop by several mechanisms and its prevalence is to a considerable extent proportional to the frequency of prescription in a given area .
Action Environment
Environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . Since the introduction of antibiotics into the environment is more than their removal, they have been given the status of persistent pollutants . The buildup of antibiotics in the environment threatens aquatic life and may lead to bacterial strains developing resistance .
Análisis Bioquímico
Biochemical Properties
Spiramycin is a primarily bacteriostatic macrolide antimicrobial agent . It inhibits translocation by binding to bacterial 50S ribosomal subunits with an apparent 1:1 stoichiometry . This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates .
Cellular Effects
This compound significantly inhibited preadipocyte differentiation by attenuating intracellular lipid accumulation . It also reduced the expression of adipogenic master regulators (PPARγ, C/EBPα, and SREBP1c) and their downstream target genes (FAS, aP2, and GLUT4) in 3T3-L1 cells .
Molecular Mechanism
The primary mechanism of action of this compound is done by stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation . This results in the inhibition of protein synthesis, thereby preventing the growth and multiplication of bacteria .
Temporal Effects in Laboratory Settings
The anaerobic biodegradation of this compound I produced three new metabolites by oxidation of C6-aldehyde, hydrolysis of C5-mycaminose-mycarose, and macrolactone ring-open reaction . Their antimicrobial activities were inactivated .
Dosage Effects in Animal Models
In a dietary study in rats, this compound was given up to the equivalent of 720 mg/kg bw/day for one year . The only notable effects were reductions in the bodyweights of females receiving the higher doses, and increases in relative liver, kidney, and adrenal weights at high dose levels in animals of both sexes .
Metabolic Pathways
The metabolic pathway of this compound I in the anaerobic sludge could be divided into two main reaction steps, hydrolysis of C5-mycaminose-mycarose and macrolactone ring-open reaction, accompanying with oxidation or reduction of C6-aldehyde group .
Transport and Distribution
The tissue distribution of this compound is extensive . The volume of distribution is in excess of 300 L, and concentrations achieved in bone, muscle, respiratory tract, and saliva exceed those found in serum . This compound showed high concentrations in tissues such as lungs, bronchi, tonsils, and sinuses .
Subcellular Localization
The subcellular localization of this compound is not well studied. Given its mechanism of action, it is likely to be localized in the cytoplasm where it can interact with the bacterial ribosomes to inhibit protein synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Spiramycin is produced through fermentation using the bacterium Streptomyces ambofaciens. The fermentation process involves inoculating an aqueous nutrient medium with the culture and allowing aerobic fermentation to take place. The antibiotic substance is then separated from the culture medium .
Industrial Production Methods: In industrial settings, this compound is prepared by dry granulation followed by tabletting or capsule filling. This method ensures high stability, good content uniformity, and high bioavailability. The process is designed to be simple and convenient, meeting various clinical and industrial requirements .
Análisis De Reacciones Químicas
Types of Reactions: Spiramycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from these reactions include derivatives of this compound that possess improved pharmacokinetic properties and enhanced antimicrobial activity .
Comparación Con Compuestos Similares
- Erythromycin
- Clarithromycin
- Azithromycin
- Roxithromycin
Spiramycin’s uniqueness lies in its ability to inhibit virulence factors in certain pathogens without affecting their growth, making it a valuable tool in combating antibiotic resistance .
Propiedades
| The mechanism of action of macrolides has been a matter of controversy for some time. Spiramycin, a 16-membered macrolide, inhibits translocation by binding to bacterial 50S ribosomal subunits with an apparent 1 : 1 stoichiometry. This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates. The primary mechanism of action is done by stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation.I | |
Número CAS |
8025-81-8 |
Fórmula molecular |
C43H74N2O14 |
Peso molecular |
843.1 g/mol |
Nombre IUPAC |
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/b13-12+,16-14+/t24-,25-,26+,27-,28+,29+,30+,31-,32+,34+,35+,36-,37-,38-,39+,40+,41+,42+,43-/m1/s1 |
Clave InChI |
ACTOXUHEUCPTEW-KWBWCIJSSA-N |
SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |
SMILES isomérico |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@@H](O4)C)N(C)C |
SMILES canónico |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |
Apariencia |
White solid |
Color/Form |
Amorphous |
| 8025-81-8 | |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Solubilidad |
Slightly soluble in water Soluble in most organic solvents |
Sinónimos |
Antibiotic 799 IL 5902 IL-5902 IL5902 NSC 55926 NSC 64393 NSC-55926 NSC-64393 NSC55926 NSC64393 Rovamycin Rovamycine Selectomycin Spiramycin Spiramycin Adipate Spiramycine |
Presión de vapor |
9.9X10-31 mm Hg at 25 °C (est) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Spiramycin?
A1: this compound is a macrolide antibiotic that exerts its antibacterial activity by binding to the 50S ribosomal subunit of susceptible bacteria. [, ] This binding interferes with protein synthesis, ultimately inhibiting bacterial growth. []
Q2: Does resistance to this compound affect its binding to ribosomes?
A3: Yes, studies on Staphylococcus aureus showed that this compound-resistant strains exhibit both decreased this compound accumulation and reduced ribosomal affinity for the drug compared to susceptible strains. []
Q3: How can the different components of this compound be identified and quantified?
A5: High-performance liquid chromatography (HPLC) is a widely used technique for separating and quantifying the individual components of this compound in various matrices. []
Q4: Does the presence of solvents affect the stability of this compound?
A6: Yes, research has demonstrated that protic solvents like water, ethanol, and methanol can interact with the formyl group of this compound, leading to the formation of solvent-bound adducts. [] This interaction can impact the accuracy of analytical methods and potentially influence its stability. In contrast, aprotic solvents like acetonitrile and dimethyl sulfoxide do not show this interaction. []
Q5: Is this compound stable in aqueous solutions like milk?
A7: this compound's stability in aqueous matrices like milk decreases over time, with a significant portion converting to its water-bound form within 96 hours. [] This highlights the importance of considering both the free and bound forms of this compound in analytical methods and understanding its storage conditions.
Q6: Are there any specific applications of this compound beyond its antimicrobial activity?
A9: Research suggests that this compound may possess anti-obesity effects. Studies in mice models have shown its potential to inhibit adipogenesis, reduce body weight gain, and improve parameters related to obesity and hepatic steatosis. []
Q7: Have computational methods been employed to study this compound?
A7: While specific examples of computational modeling for this compound are not detailed in the provided abstracts, these methods are widely used in drug discovery and development. QSAR (Quantitative Structure-Activity Relationship) studies could help understand the relationship between the structure of this compound and its activity, potentially leading to the design of more potent or selective analogs.
Q8: How do structural modifications to the this compound molecule affect its activity?
A11: The acylation pattern at the C-3 hydroxyl group of this compound significantly influences its biological activity. [, ] For instance, changing the acyl group from acetyl to isovaleryl can impact the overall potency and spectrum of activity against different bacterial species. []
Q9: Are there any specific formulation strategies employed to improve this compound's stability or bioavailability?
A12: Micronization using the Homogenate-Antisolvent Precipitation (HAP) process has been explored as a method to enhance the dissolution rate and bioavailability of this compound. [] This technique allows for the production of this compound microparticles with reduced particle size, leading to improved pharmaceutical properties.
Q10: Does the presence of food impact the oral bioavailability of this compound?
A15: Yes, studies in pigs have shown that the presence of food significantly reduces the bioavailability of this compound. [] This decrease in bioavailability is attributed to reduced absorption from the gastrointestinal tract when food is present.
Q11: Does this compound cross the placental barrier?
A16: Yes, this compound can cross the placental barrier and is found in fetal circulation, although at lower concentrations than in maternal serum. [, ] This property makes it a valuable option for treating certain infections during pregnancy, particularly toxoplasmosis. []
Q12: Has the efficacy of this compound been demonstrated in animal models of infection?
A19: ** Yes, this compound has shown efficacy in various animal models of infection. For instance, in a guinea pig model of Legionnaires' disease, this compound demonstrated comparable efficacy to erythromycin in treating severe Legionella pneumophila infection. [] Similarly, in a rat model, this compound significantly reduced brain cysts caused by Toxoplasma gondii when co-administered with metronidazole. []
Q13: Has this compound been evaluated in clinical trials for the treatment of bacterial infections?
A20: While specific details of large-scale clinical trials are not provided in the abstracts, this compound has been used in clinical practice for about 70 years, indicating its clinical relevance. [] Its clinical efficacy has been observed in various infections, including respiratory, ENT, urogenital, gynecological, and dental infections, highlighting its broad spectrum of activity. []
Q14: Are there any in vitro studies demonstrating the effectiveness of this compound against specific bacterial pathogens?
A21: In vitro studies have shown that this compound effectively inhibits the growth of various bacterial pathogens, including group A streptococci, pneumococci, Branhamella catarrhalis, and Neisseria gonorrhoeae. [] These findings support the clinical use of this compound in treating infections caused by these bacteria.
Q15: Does this compound effectively eliminate bacteria from the nasopharynx?
A22: Research suggests that this compound reaches high concentrations in saliva, exceeding the minimum inhibitory concentrations (MICs) of several nasopharyngeal pathogens. [] This supports its potential use in eliminating bacteria from the nasopharynx and its possible role in preventing relapses of acute otitis media or treating serous otitis media. []
Q16: What are the known mechanisms of resistance to this compound?
A16: Resistance to this compound can be attributed to several mechanisms, including:
- Reduced drug uptake: Resistant strains may have decreased permeability to this compound, limiting its intracellular accumulation. [, ]
- Modification of the ribosomal target: Mutations or modifications in the ribosomal binding site can reduce the affinity of this compound for its target. [, ]
- Enzymatic inactivation: Some bacteria possess enzymes, like glycosyltransferases, that can inactivate this compound by adding sugar moieties. []
Q17: Is there cross-resistance between this compound and other macrolide antibiotics?
A24: Yes, cross-resistance between this compound and other macrolides, like erythromycin, can occur due to shared mechanisms of resistance, such as modification of the ribosomal target. [] This emphasizes the importance of considering resistance patterns when selecting an appropriate antibiotic therapy.
Q18: Are there any specific drug delivery strategies being investigated to improve the targeting of this compound?
A18: While specific targeted drug delivery strategies for this compound are not discussed in the provided abstracts, researchers are constantly exploring new approaches to enhance drug delivery and target specific tissues or cells. Nanoparticle-based drug delivery systems could potentially improve this compound's efficacy by enhancing its cellular uptake, prolonging its circulation time, and facilitating controlled release at the site of infection.
Q19: What analytical methods are commonly used to detect and quantify this compound?
A19: Several analytical techniques are employed for this compound analysis, including:
- Microbiological assay: This method utilizes the growth inhibition of susceptible bacteria to determine this compound concentration. [, ]
- High-performance liquid chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify this compound and its components in various matrices. [, , ]
- Electrochemical methods: Cyclic voltammetry and differential pulse voltammetry have been explored as alternative methods for this compound determination. []
Q20: How do factors like particle size affect the dissolution rate of this compound?
A27: Micronization of this compound significantly improves its dissolution rate. [] Reducing particle size increases the surface area available for dissolution, leading to faster and more complete dissolution in the gastrointestinal tract, ultimately enhancing its bioavailability. []
Q21: Does this compound have any immunomodulatory effects?
A21: While not explicitly detailed in the provided abstracts, macrolide antibiotics, including this compound, are known to possess immunomodulatory properties. They can influence various aspects of the immune response, including cytokine production and immune cell function. This immunomodulatory activity might contribute to their therapeutic benefits beyond their direct antimicrobial effects.
Q22: Does this compound interact with drug transporters?
A29: Yes, studies suggest that this compound is a substrate for drug transporters like P-glycoprotein (P-gp), breast cancer resistance protein (Bcrp), and multidrug resistance-associated protein 2 (Mrp2). [] These transporters play a crucial role in drug absorption, distribution, and excretion. The interaction of this compound with these transporters can influence its tissue distribution and elimination profile. For instance, Mrp2 is identified as the primary transporter responsible for its biliary excretion in mice. []
Q23: When was this compound first introduced in clinical practice?
A31: this compound has been used in clinical practice for approximately 70 years, highlighting its long-standing history in treating various bacterial infections. [] Despite its extensive use, this compound maintains a favorable resistance profile compared to other macrolide antibiotics, particularly against common respiratory and urogenital pathogens. []
Q24: Are there any examples of cross-disciplinary research involving this compound?
A32: The study assessing the impact of this compound on adipogenesis and obesity exemplifies cross-disciplinary research, bridging the fields of microbiology, pharmacology, and metabolic disorders. [] This research highlights the potential of this compound to be investigated for its therapeutic benefits beyond its traditional use as an antibiotic.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


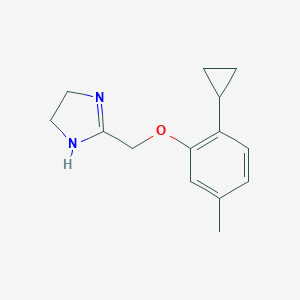
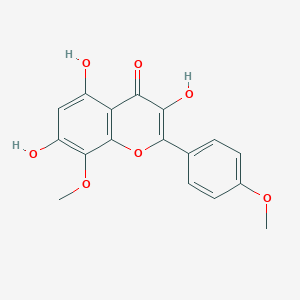
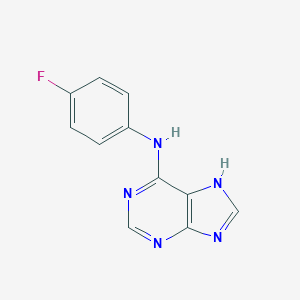
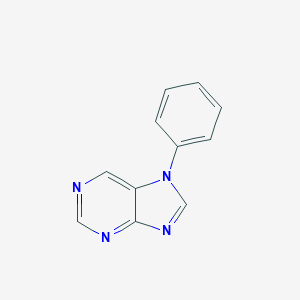

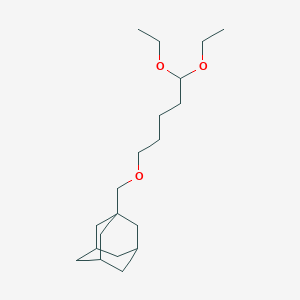
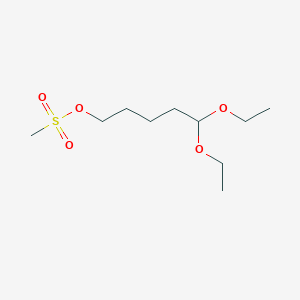
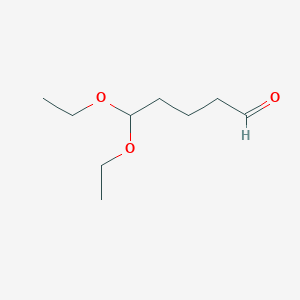
![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B17688.png)
